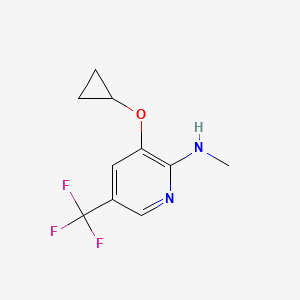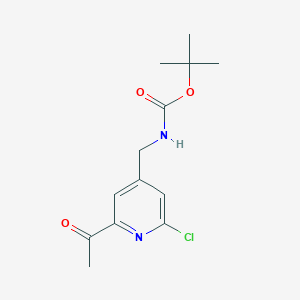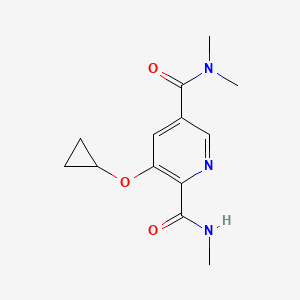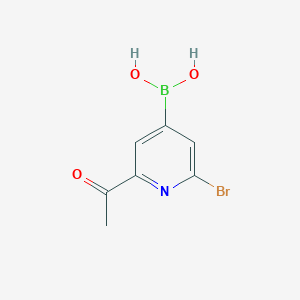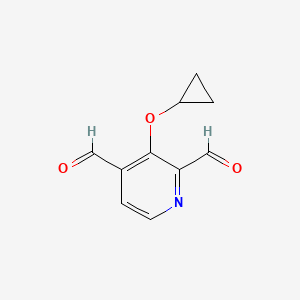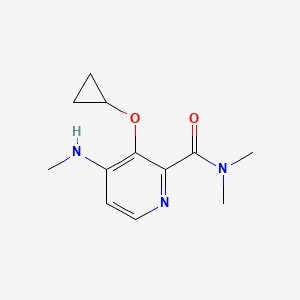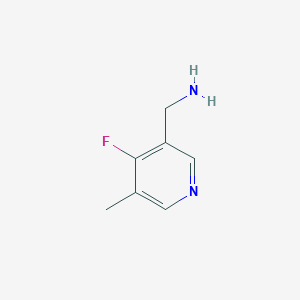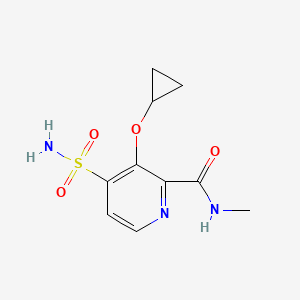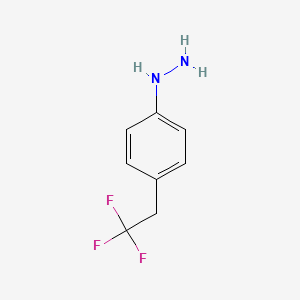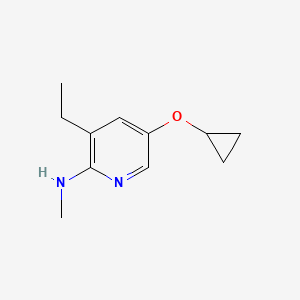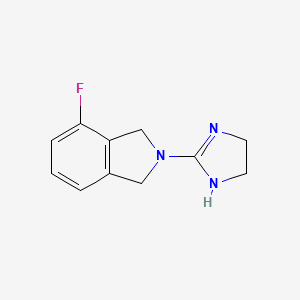
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline is a compound that features a unique combination of an imidazole ring and a fluoro-substituted isoindoline structure. Imidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the fluoro-substituted isoindoline moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while nucleophilic substitution can result in various substituted derivatives .
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives are known to inhibit enzymes like acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, and cell division .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound shares the imidazole ring structure and is used in similar applications.
4,5-Dihydro-1H-imidazole derivatives: These compounds have similar biological activities and are used in the synthesis of various functional materials.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline is unique due to its fluoro-substituted isoindoline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12FN3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11/h1-3H,4-7H2,(H,13,14) |
InChI Key |
NRUBGXFQHXEWCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



